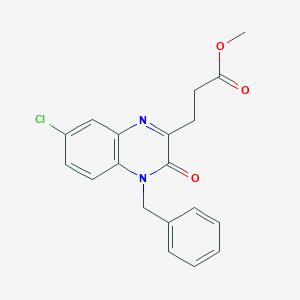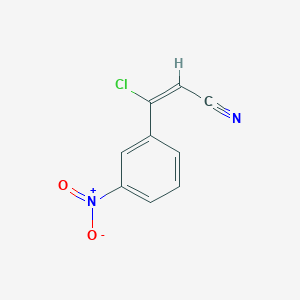
8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine is an organic compound that features a benzodioxin ring system with a methoxymethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine typically involves the methoxymethylation of alcohols and phenols. One efficient method involves the use of formaldehyde dimethyl acetal (FDMA) in the presence of catalytic amounts of ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that utilize similar catalytic systems to ensure high efficiency and yield. The use of reusable catalysts and solvent-free conditions would be beneficial for large-scale production, reducing both cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or acids, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine involves its interaction with various molecular targets. The methoxymethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives and methoxymethylated amines. Examples include:
- 8-Hydroxyquinoline derivatives
- Methoxymethyl-IBMX
- Various anthraquinone derivatives
Uniqueness
What sets 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
8-(methoxymethyl)-4H-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3H,4-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXQYPAANBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC2=C1OCOC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)



![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)

![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)

![2-(1-chloroethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6143586.png)

